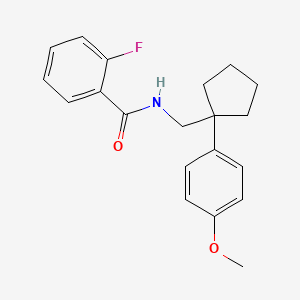

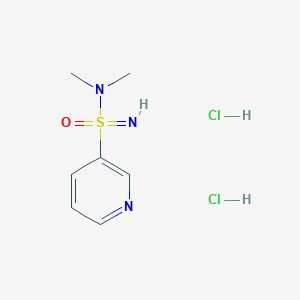

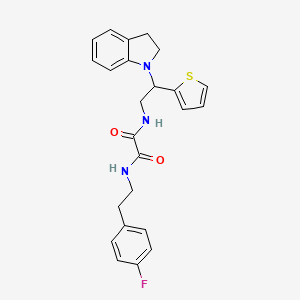

![molecular formula C16H16FNO2 B2485650 Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine CAS No. 331970-58-2](/img/structure/B2485650.png)

Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.307. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Virtual Screening and Pharmacokinetics

Virtual Screening for Urokinase Receptor Inhibitors : A study involved virtual screening targeting the urokinase receptor (uPAR), identifying compounds that showed promise in breast cancer metastasis treatment due to their blocking of angiogenesis and induction of apoptosis in cell lines. This research highlights the compound's potential in developing treatments that target cancer metastasis mechanisms (Wang et al., 2011).

Pharmacokinetic Characterization : The same study also explored the pharmacokinetic properties of the identified compounds, demonstrating suitable profiles for oral administration and providing a foundation for further development of these compounds as cancer therapeutics (Wang et al., 2011).

Antitumor and Antiproliferative Activities

Antitumor Evaluation : Research on novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines demonstrated potent growth inhibition against several human cancer cell lines. These compounds, particularly C27, showed significant antitumor activity, including the ability to induce apoptosis and cell cycle arrest, suggesting potential as antitumor agents (Zhilin Wu et al., 2016).

Anti-Proliferative Activity : Another study synthesized benzo[d][1,3]dioxoles-fused 1,4-thiazepines, assessing their anti-proliferative activities against human cancer cell lines. The compound 4e, in particular, demonstrated significant anti-tumor activity, suggesting the therapeutic potential of these novel compounds in treating cancers (Liqiang Wu et al., 2017).

Analytical and Synthetic Applications

Synthesis and Analytical Application : A study on the synthesis of fluorescent iron ions (III) probes based on benzo[d]thiazol-2-amine derivatives highlights the chemical's utility in analytical chemistry. These probes demonstrated excellent selectivity and sensitivity for iron ions in solution, indicating potential applications in environmental monitoring and biochemical assays (Yi-Fei Wei, 2012).

Synthetic Methodologies : Research on the synthesis of KCNQ2 opener activity compounds, including N-(1-benzo[1,3]dioxol-5-yl-ethyl)-acrylamides, provided insights into bioisosteric replacement studies and the development of potent KCNQ2 openers. This work demonstrates the role of the chemical scaffold in medicinal chemistry, particularly in designing drugs to treat neurological disorders (Yong-Jin Wu et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have shown antitumor activities against various cancer cell lines .

Mode of Action

Related compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine may interact with its targets to trigger programmed cell death and halt cell division.

Biochemical Pathways

It is plausible that the compound interferes with pathways involved in cell proliferation and survival, given its potential antitumor effects .

Pharmacokinetics

The molecular weight of the compound is 27330 g/mol , which is within the optimal range for oral bioavailability in drug design.

Result of Action

Related compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells lines . This suggests that this compound may have similar cytotoxic effects.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c17-14-4-2-1-3-13(14)7-8-18-10-12-5-6-15-16(9-12)20-11-19-15/h1-6,9,18H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLUAVMOIRKEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

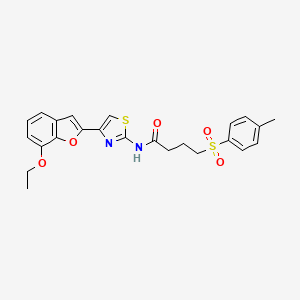

![1,3-dimethyl-5-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2485573.png)

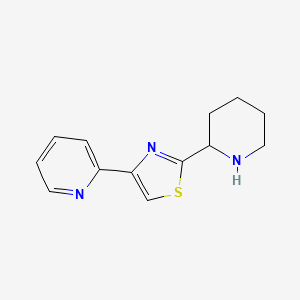

![4-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2485574.png)

![4-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2485575.png)

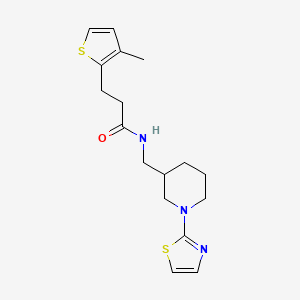

![3-[2-(Piperidine-1-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2485578.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2485582.png)